molecular formula C12H13NO2 B062827 4-(3-Hydroxy-3-methylbut-1-ynyl)benzaldehyde oxime CAS No. 175203-57-3

4-(3-Hydroxy-3-methylbut-1-ynyl)benzaldehyde oxime

Cat. No. B062827
CAS RN: 175203-57-3
M. Wt: 203.24 g/mol
InChI Key: YWARVELZTLHCRL-UHFFFAOYSA-N
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Description

4-(3-Hydroxy-3-methylbut-1-ynyl)benzaldehyde is an organic compound with the empirical formula C12H12O2 . It has a molecular weight of 188.22 . The compound is typically available in solid form .


Molecular Structure Analysis

The SMILES string representation of this compound is O=C([H])C1=CC=C(C=C1)C#CC(C)(C)O . This provides a text-based representation of the compound’s structure. For a more detailed structural analysis, you may want to use software that can interpret this SMILES string and generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3-Hydroxy-3-methylbut-1-ynyl)benzaldehyde include its solid form and molecular weight of 188.22 . More detailed properties such as melting point, boiling point, and density were not found in the sources I accessed.

Safety and Hazards

This compound is classified as having Aquatic Chronic 3, Eye Irritant 2, and Skin Sensitizer 1 hazards . This means it can cause long-term adverse effects in the aquatic environment, cause serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

4-[4-[(E)-hydroxyiminomethyl]phenyl]-2-methylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(2,14)8-7-10-3-5-11(6-4-10)9-13-15/h3-6,9,14-15H,1-2H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWARVELZTLHCRL-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C=NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C#CC1=CC=C(C=C1)/C=N/O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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